4-methyl-2-(phenylsulfonamido)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-5-carboxamide
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Overview
Description
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHY-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-aminothiazole with various reagents to introduce the desired substituents . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives .
Scientific Research Applications
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting or activating their functions. The thiazole ring structure allows it to interact with various biological molecules, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[(PHENYLSULFONYL)AMINO]-N-[4-[(2-THIAZOLYLAMINO)SULFONYL]PHENYL]- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in flavor and fragrance industries.
Phenylsulfonylthiazole: Studied for its potential as an anti-inflammatory agent.
These compounds share the thiazole ring structure but differ in their substituents and specific applications, highlighting the versatility and importance of thiazole derivatives in various fields .
Properties
Molecular Formula |
C20H17N5O5S4 |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O5S4/c1-13-17(32-20(22-13)25-33(27,28)15-5-3-2-4-6-15)18(26)23-14-7-9-16(10-8-14)34(29,30)24-19-21-11-12-31-19/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
CQAPUCOGQNATEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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